molecular formula C10H10ClN3 B14127480 2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile

2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile

Katalognummer: B14127480
Molekulargewicht: 207.66 g/mol
InChI-Schlüssel: NLBNRXHKCJFZBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropylmethylamino group, and a nicotinonitrile moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile involves several steps. One common method includes the reaction of 2-chloronicotinonitrile with cyclopropylmethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H10ClN3

Molekulargewicht

207.66 g/mol

IUPAC-Name

2-chloro-4-(cyclopropylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H10ClN3/c11-10-8(5-12)9(3-4-13-10)14-6-7-1-2-7/h3-4,7H,1-2,6H2,(H,13,14)

InChI-Schlüssel

NLBNRXHKCJFZBY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC2=C(C(=NC=C2)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.